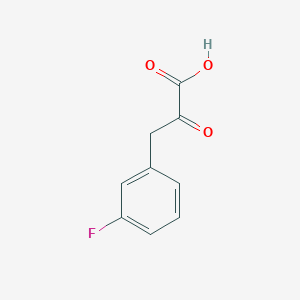

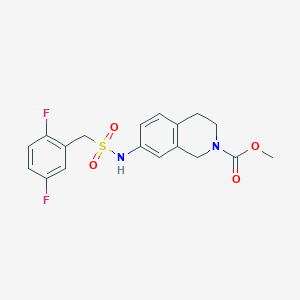

3-(3-Fluorophenyl)-2-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

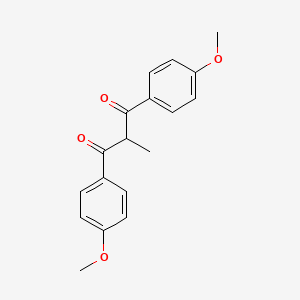

3-(3-Fluorophenyl)-2-oxopropanoic acid is an organic acid . It is a white crystalline solid with a melting point of 166.2-166.8 °C . It is soluble in water and polar organic solvents .

Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)-2-oxopropanoic acid is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction . The molecular formula is C9H9FO2 .Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)-2-oxopropanoic acid has a density of 1.2±0.1 g/cm3 . It has a boiling point of 270.6±15.0 °C at 760 mmHg . The melting point is 43-47ºC . The molecular weight is 168.165 .Aplicaciones Científicas De Investigación

Fluoroalcohols in Hypervalent Iodine Chemistry

Fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have shown significant utility in hypervalent iodine-mediated phenolic oxidations. These solvents stabilize reactive cationic intermediates, facilitating a variety of synthetic transformations under mild conditions. This breakthrough in hypervalent iodine chemistry illustrates the importance of fluoroalcohols in facilitating reactions involving fluorinated compounds, including potentially 3-(3-Fluorophenyl)-2-oxopropanoic acid (T. Dohi, Nobutaka Yamaoka, Y. Kita, 2010).

Fluorescent Amino Acids for Protein Studies

The selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites enables the study of protein structure, dynamics, localization, and interactions. This strategy, exemplified by the use of dansylalanine in yeast, demonstrates how fluorescent derivatives of 3-(3-Fluorophenyl)-2-oxopropanoic acid could be utilized for biochemical and cellular studies of proteins (D. Summerer et al., 2006).

Oxygen Scavenging for Dye Stability in Single-Molecule Experiments

An enzymatic oxygen scavenging system improves dye stability in single-molecule fluorescence experiments, crucial for the application of fluorophores in complex biological systems. This research underscores the potential for derivatives of 3-(3-Fluorophenyl)-2-oxopropanoic acid in enhancing the performance of single fluorophores through stabilization techniques (Colin Echeverría Aitken, R. Marshall, J. Puglisi, 2008).

Acetylcholinesterase Inhibition

Research on Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with a structural similarity to 3-(3-Fluorophenyl)-2-oxopropanoic acid, has developed a rapid and selective bioanalytical method for its quantification. This work highlights the therapeutic potential of fluorinated compounds in inhibiting acetylcholinesterase, suggesting possible research applications for 3-(3-Fluorophenyl)-2-oxopropanoic acid in neurological disorders (Kavya Sri Nemani, Amit Shard, P. Sengupta, 2018).

Luminescent Thermometers

The design and application of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing, using fluorine-modified ligands, demonstrate the potential of fluorinated compounds in developing sensitive and tunable temperature sensors. Such research suggests avenues for 3-(3-Fluorophenyl)-2-oxopropanoic acid derivatives in cryogenic temperature measurement (Dian Zhao et al., 2018).

Safety and Hazards

Direcciones Futuras

While the future directions for 3-(3-Fluorophenyl)-2-oxopropanoic acid are not explicitly mentioned in the search results, it’s worth noting that related compounds have been used in the development of pH-responsive nano-drug delivery systems . These systems target the acidic microenvironment of tumors, enhancing the therapeutic effect of anticancer drugs .

Mecanismo De Acción

Mode of Action

The exact mode of action of 3-(3-Fluorophenyl)-2-oxopropanoic acid is currently unknown. It is known that fluorinated compounds often interact with their targets in a unique manner due to the presence of the fluorine atom, which can influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Fluorinated compounds are often involved in various biochemical pathways due to their unique chemical properties .

Pharmacokinetics

The presence of the fluorine atom can potentially affect these properties, as fluorine is known to influence the metabolic stability and bioavailability of compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNJUMHHOHBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-2-oxopropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)